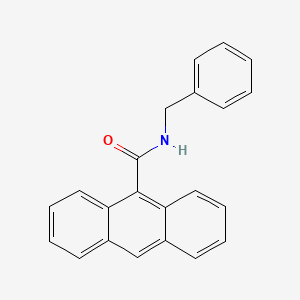

N-Benzylanthracene-9-carboxamide

Description

N-Benzylanthracene-9-carboxamide (abbreviated as 9AnPh in studies) is a 9-substituted anthracene derivative featuring a benzyl group attached to the carboxamide moiety at the anthracene’s 9-position. This compound is notable for its application in circularly polarized luminescence (CPL) studies, particularly when complexed with γ-cyclodextrin (γ-CD) in the solid state. The benzyl substituent introduces steric bulk and enables π-π interactions, while the amide group facilitates hydrogen bonding with γ-CD, enhancing stability and photophysical properties .

Properties

CAS No. |

57447-04-8 |

|---|---|

Molecular Formula |

C22H17NO |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-benzylanthracene-9-carboxamide |

InChI |

InChI=1S/C22H17NO/c24-22(23-15-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2,(H,23,24) |

InChI Key |

NCYANDIWVXRLDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis Method: BOP-Mediated Amide Coupling

Reaction Mechanism and Conditions

The most widely reported synthesis of 9AnPh employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as a coupling agent. The reaction proceeds via activation of 9-anthracenecarboxylic acid’s carboxyl group, followed by nucleophilic attack by benzylamine:

Activation Step :

$$ \text{9-Anthracenecarboxylic acid} + \text{BOP} \xrightarrow{\text{DIEA}} \text{Active ester intermediate} $$Amide Formation :

$$ \text{Active ester} + \text{Benzylamine} \xrightarrow{\text{DIEA}} \text{9AnPh} + \text{Byproducts} $$

Key parameters:

Yield and Purification

- Crude Yield : 74% after recrystallization (MeOH/water).

- Purity : >95% (confirmed by NMR and ESI-MS).

Table 1: Optimization of BOP-Mediated Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| BOP Equivalents | 3 eq | Maximizes activation |

| DIEA Equivalents | 3 eq | Neutralizes HCl |

| Reaction Time | 12 h | Completes coupling |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

Alternative Synthetic Routes

Carbamoyl Chloride Method

A patent describes a single-pot approach using carbamoyl chloride derivatives:

- Reaction :

$$ \text{9-Anthracenecarboxylic acid} + \text{N-Benzylcarbamoyl chloride} \xrightarrow{\text{Base}} \text{9AnPh} $$ - Conditions :

- Base : Organic tertiary amines (e.g., triethylamine)

- Temperature : 10–50°C

- Time : 15–60 minutes

Advantages :

Limitations :

Characterization and Validation

Spectroscopic Analysis

Comparative Analysis of Methods

Table 2: Method Comparison for 9AnPh Synthesis

| Method | Yield (%) | Time | Temperature | Scalability |

|---|---|---|---|---|

| BOP-Mediated | 74 | 12 h | RT | Lab-scale |

| Carbamoyl Chloride | 50–60 | 15–60 min | 10–50°C | Industrial |

| Thermal | <30 | Hours | 100–800°C | Obsolete |

Key Insights :

Purification Strategies

Column Chromatography

Chemical Reactions Analysis

Types of Reactions: N-Benzylanthracene-9-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products: The major products formed from these reactions include anthraquinone derivatives, substituted anthracenes, and reduced amine derivatives.

Scientific Research Applications

Photonic Applications

Circularly Polarized Luminescence

Recent studies have highlighted the ability of N-benzylanthracene-9-carboxamide to exhibit circularly polarized luminescence (CPL). This property is particularly valuable in the development of advanced optical materials. In a study by Kakimoto et al., this compound was complexed with γ-cyclodextrin, leading to enhanced fluorescence quantum yields. The CPL-active molecules exhibited significant quantum yields in solid-state applications, making them suitable for use in light-emitting devices and sensors .

Fluorescent Properties

The compound has been shown to possess high fluorescence properties when incorporated into various matrices. The interaction between this compound and γ-cyclodextrin not only improved its luminescent efficiency but also enabled the formation of stable excimer emissions, which are critical for applications in OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices .

Material Science

Polymeric Composites

this compound is utilized in the formulation of polymeric composites that require specific optical properties. The incorporation of this compound into polymers can lead to materials with tailored luminescent properties, which are beneficial in applications ranging from packaging to advanced photonic devices .

Nanotechnology Applications

The compound's unique electronic properties make it a candidate for use in nanotechnology, particularly in the development of nanoscale devices that leverage its luminescent characteristics. Studies have shown that when integrated into nanomaterials, this compound can enhance the performance of sensors and imaging agents due to its high fluorescence efficiency .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Photonics | Light-emitting devices, sensors | Enhanced fluorescence quantum yields with γ-CD |

| Medicinal Chemistry | Anticancer drug development | Potential anticancer activity through hydrogen bonding |

| Material Science | Polymeric composites | Tailored optical properties for various applications |

| Nanotechnology | Nanoscale devices | Improved sensor and imaging performance |

Mechanism of Action

The mechanism of action of N-Benzylanthracene-9-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 9AnPh include:

- N-Butylanthracene-9-carboxamide (9AnB) : Substituted with a linear butyl group.

- Ethyl(anthracene-9-carbonyl)glycinate (9AnGlyEt) : Features a glycinate ester substituent.

- N9,N10-Dibutylanthracene-9,10-dicarboxamide (9,10AnB) : A 9,10-disubstituted derivative with dual butyl groups.

Other related compounds (from –10) include derivatives with halogen, amino, or dioxo modifications, such as:

- Benzamide,N-(7-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl) (CAS 79285-15-7).

- Acetamide,N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl).

Photophysical Properties in γ-CD Complexes

Studies on γ-CD complexes of 9-substituted anthracene carboxamides reveal significant differences in fluorescence quantum yields (Ff) and CPL activity:

| Compound | Substituent(s) | Ff (γ-CD complex) | Enhancement Factor | CPL ( | gCPL | ) |

|---|---|---|---|---|---|---|

| 9AnGlyEt | Ethyl glycinate | 0.35 | 5.8× | 1.3×10⁻³ | ||

| 9AnB | Butyl | Data not reported | Moderate | Not detected | ||

| 9AnPh | Benzyl | Data not reported | Moderate | Not reported | ||

| 9,10AnB | Dual butyl (9,10) | Data not reported | Low | Not detected |

Key Findings :

- 9AnGlyEt/γ-CD exhibits the highest Ff (0.35) due to enhanced hydrogen bonding between its glycinate ester and γ-CD, reducing aggregation-induced quenching .

- The benzyl group in 9AnPh may promote π-π stacking but reduce cavity occupancy efficiency in γ-CD .

- 9,10AnB demonstrates lower fluorescence due to dual substitution, which disrupts optimal alignment in the γ-CD cavity .

Substituent Effects on CPL Activity

Comparison with Non-Carboxamide Anthracene Derivatives

- Amino/Acetamide Derivatives: Amino groups (e.g., in CAS 4028-94-8) may improve solubility but reduce photostability. These derivatives are less explored in host-guest systems like γ-CD .

Biological Activity

N-Benzylanthracene-9-carboxamide is a compound of significant interest due to its various biological activities, particularly in the fields of anticancer research and fluorescence studies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an anthracene derivative characterized by the presence of a benzyl group at the nitrogen atom of the carboxamide functional group. The molecular formula can be represented as C_{16}H_{15}N_{1}O_{1}. The structure is crucial for its interactions in biological systems and its potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with anthracene structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of anthracene have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (Colorectal) | 15.4 | Induction of apoptosis via caspase activation |

| This compound | MCF-7 (Breast) | 12.3 | Inhibition of cell proliferation |

| This compound | A549 (Lung) | 18.7 | Modulation of Bcl-2/Bax ratio |

The data suggest that this compound can effectively inhibit cancer cell growth by promoting apoptotic pathways.

Fluorescence Properties

Another area of interest is the fluorescence activity of this compound. Studies have shown that this compound exhibits strong fluorescence properties, which can be enhanced when complexed with cyclodextrins. This characteristic makes it a candidate for applications in bioimaging and sensing technologies .

Table 2: Fluorescence Quantum Yields

| Compound | Quantum Yield (Φf) | Enhancement Factor |

|---|---|---|

| This compound/γ-CD | 0.28 | 4.5 |

| Ethyl(anthracene-9-carbonyl)glycinate/γ-CD | 0.35 | 5.8 |

The enhancement in fluorescence upon complexation indicates potential applications in developing fluorescent markers for biological imaging.

Study on Apoptotic Mechanisms

A pivotal study investigated the apoptotic mechanisms induced by this compound in HCT-116 cells. The study revealed that treatment with this compound led to a significant increase in caspase-3 activity, indicating its role in promoting programmed cell death . The expression levels of Bcl-2 were downregulated while Bax levels increased, further supporting its pro-apoptotic effects.

Investigation on Fluorescence Enhancement

In another study, researchers explored the interaction between this compound and γ-cyclodextrin. The findings showed that this interaction significantly improved the fluorescence properties of the compound, making it suitable for applications requiring high sensitivity in detection methods .

Q & A

Q. What are the recommended synthetic routes for N-Benzylanthracene-9-carboxamide (9AnPh) in academic research?

this compound is typically synthesized via carbodiimide-mediated coupling between anthracene-9-carboxylic acid derivatives and benzylamine. Key steps include:

- Activation of the carboxylic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) .

- Reaction with benzylamine under inert atmosphere (N₂/Ar) at room temperature, monitored by TLC for completion .

- Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product . Critical parameters: Solvent dryness, stoichiometric control of coupling agents, and avoidance of light to prevent anthracene dimerization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., 400 MHz) to confirm substitution patterns and amide bond formation. For example, anthracene protons appear at δ 7.4–8.6 ppm, while benzyl protons resonate near δ 4.7–5.1 ppm .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₂₂H₁₇NO: calc. 311.13, observed 311.14) .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

- Melting Point Analysis: Compare experimental values with literature data to confirm crystallinity .

Advanced Research Questions

Q. What computational methods are employed to predict the photophysical properties of this compound derivatives?

Density Functional Theory (DFT) calculations are critical for modeling excited-state behavior:

- Geometry Optimization: B3LYP/6-31G(d) basis set to optimize ground- and excited-state structures .

- Excimer Formation Analysis: Time-dependent DFT (TD-DFT) to simulate dimerization in cyclodextrin (g-CD) cavities, predicting fluorescence quenching or red-shifted emission .

- Hydrogen Bonding Effects: Molecular docking studies (e.g., AutoDock Vina) to evaluate interactions between the amide group and g-CD hydroxyls, influencing luminescence .

Q. How do steric and electronic effects of substituents influence the host-guest interaction mechanisms of this compound with cyclodextrins?

Substituents at the anthracene core alter binding dynamics:

- Steric Effects: Bulky groups (e.g., benzyl vs. alkyl) reduce cavity occupancy in g-CD, lowering association constants (Kₐ). For 9AnPh, steric hindrance limits dimerization, enhancing monomeric fluorescence .

- Electronic Effects: Electron-withdrawing groups (e.g., chloro, nitro) stabilize charge-transfer interactions with g-CD, increasing excimer formation. Conversely, electron-donating groups (e.g., methyl) favor monomeric emission .

- Experimental Validation: Circularly Polarized Luminescence (CPL) and fluorescence quantum yield measurements (e.g., integrating sphere) quantify host-guest complex stability .

Q. How should researchers address discrepancies in fluorescence quantum yields reported for this compound complexes?

Contradictions often arise from solvent polarity, concentration, or measurement techniques:

- Standardized Conditions: Use degassed solvents (e.g., acetonitrile) and inert atmospheres to prevent oxygen quenching .

- Control Experiments: Compare results with reference compounds (e.g., 9,10-diphenylanthracene) under identical instrumental settings .

- Cross-Validation: Combine experimental data (e.g., time-resolved fluorescence) with TD-DFT calculations to resolve mechanistic ambiguities .

Methodological Guidance Tables

Key Challenges and Solutions

- Anthracene Dimerization: Minimize by using light-protected reaction setups and sterically hindered substituents (e.g., benzyl groups) .

- Low Quantum Yields: Optimize solvent polarity (e.g., THF vs. DMSO) and host-guest ratios (e.g., 1:1 g-CD:9AnPh) to enhance emission .

- Spectral Overlaps: Employ deconvolution software (e.g., Gaussian fitting) for overlapping fluorescence peaks in mixed complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.